2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Assignments
¹H NMR (400 MHz, CDCl₃, δ ppm):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Acetamide NH | 8.35 | Singlet |
| Oxadiazole methyl (C5-CH₃) | 2.52 | Singlet |
| Cycloheptyl CH₂ | 1.45–2.10 | Multiplet |
| Chloroacetamide CH₂Cl | 4.17 | Singlet |
¹³C NMR (101 MHz, CDCl₃, δ ppm):
| Carbon Environment | δ (ppm) |
|---|---|
| Acetamide carbonyl (C=O) | 168.9 |
| Oxadiazole C3 | 165.4 |
| Oxadiazole C5 | 158.7 |
| Cycloheptyl quaternary carbon | 62.3 |
| Chloroacetamide CH₂Cl | 42.1 |
Spin-spin coupling between the oxadiazole methyl and adjacent nitrogen atoms is absent, confirming the rigidity of the heterocycle.
Infrared (IR) Spectroscopy of Functional Groups
Key IR absorptions (KBr, cm⁻¹):
| Vibration Mode | Wavenumber (cm⁻¹) |
|---|---|
| N–H stretch (amide) | 3320 |
| C=O stretch (amide I) | 1665 |
| C=N stretch (oxadiazole) | 1610 |
| C–O–C stretch (oxadiazole) | 1245 |
| C–Cl stretch | 725 |
The absence of a free NH stretch above 3400 cm⁻¹ suggests hydrogen bonding involving the amide proton.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI) mass spectrometry (m/z):
| Ion/Fragment | m/z | Relative Abundance (%) |
|---|---|---|
| [M+H]⁺ (Molecular ion) | 272.1 | 100 |
| [M+H–Cl]⁺ | 237.1 | 65 |
| [C₇H₁₁N₂O]⁺ (Oxadiazole-cycloheptyl) | 153.1 | 42 |
| [C₂H₄ClNO]⁺ (Chloroacetamide) | 108.0 | 28 |
Fragmentation pathways include:
- Loss of Cl : Cleavage of the C–Cl bond generates a radical cation at m/z 237.1.
- Oxadiazole ring opening : Elimination of CO and N₂ produces ions at m/z 153.1.
Properties
IUPAC Name |
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9-14-11(16-18-9)12(15-10(17)8-13)6-4-2-3-5-7-12/h2-8H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLTWSJLZPZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCCC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via a nucleophilic substitution reaction using a suitable cycloheptyl halide.
Chloroacetamide Formation: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the chloroacetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group is susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the cycloheptyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
Substitution Reactions: Products include substituted amides, thioamides, and esters.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.
Case Studies
- Antimicrobial Activity : In studies evaluating its effectiveness against Gram-positive bacteria, derivatives showed up to 97% inhibition rates. Minimum Inhibitory Concentration (MIC) values ranged from 66 µM against Staphylococcus aureus to higher values for other strains, indicating varying effectiveness .
- Anticancer Activity : In vitro studies demonstrated promising results against several cancer cell lines. For instance, a synthesized derivative exhibited significant cytotoxic effects on AMJ13 breast cancer cell lines, with the highest inhibition rates observed at concentrations of 40 and 60 µg/ml after 72 hours .
Agrochemicals
Pesticide and Herbicide Development
The bioactive properties of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide make it a candidate for developing new pesticides or herbicides. Its mechanism of action may involve the disruption of metabolic processes in pests or pathogens.
Materials Science
Development of Novel Materials
The unique structure of this compound positions it as a candidate for the development of new materials with specific properties. Its potential applications include:
- Polymers : The compound can be explored for creating polymers with enhanced mechanical or thermal properties.
- Coatings : Its chemical properties may be utilized in formulating protective coatings that resist environmental degradation.
Data Summary Table
| Application Area | Potential Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer agents | Up to 97% inhibition against Gram-positive bacteria; significant cytotoxicity against breast cancer cells . |
| Agrochemicals | Pesticides and herbicides | Disruption of metabolic processes in pests . |
| Materials Science | Novel polymers and coatings | Potential for enhanced mechanical properties . |
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application but could include inhibition of microbial growth, induction of apoptosis in cancer cells, or disruption of metabolic processes in pests.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocycle Influence : The target compound’s 1,2,4-oxadiazole () offers greater metabolic stability compared to 1,3,5-oxadiazole () due to reduced ring strain and electronic effects.
- Ring Size : Cycloheptyl (7-membered) in the target compound may enhance lipophilicity and binding pocket compatibility compared to cyclopentyl (5-membered, ) or phenyl () .
- Functional Groups : Chloroacetamide is a common moiety in agrochemicals (e.g., alachlor, ), but sulfonamide groups () are more typical in antimicrobial agents.
Key Observations :
- The target compound’s synthesis aligns with methods for analogous acetamides (e.g., ), but the cycloheptyl group may necessitate longer reaction times due to steric hindrance.
- Agrochemical derivatives like alachlor () prioritize cost-effective, scalable methods, whereas heterocyclic analogs () focus on precision for drug discovery.
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Biological Activity
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of 273.74 g/mol. The compound features a chloro group, an acetamide functional group, and a 5-methyl-1,2,4-oxadiazol moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,2,4-oxadiazole derivatives with cycloheptylamine in the presence of chloroacetyl chloride. This process allows for the introduction of the oxadiazole ring which is crucial for the compound's activity.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 5-Methyl-1,2,4-Oxadiazole Derivative | 12.5 | Escherichia coli |
| Acetamide Derivative | 6.25 | Methicillin-resistant Staphylococcus aureus (MRSA) |
Anti-inflammatory Activity
Studies suggest that oxadiazole derivatives possess anti-inflammatory properties. The mechanisms involve inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Study:
In a study evaluating the anti-inflammatory effects of various oxadiazole derivatives, it was found that compounds similar to this compound significantly reduced levels of TNF-alpha and IL-6 in vitro.
Cytotoxicity
Preliminary cytotoxicity assessments reveal that this compound exhibits moderate cytotoxic effects against cancer cell lines. Further investigations are necessary to determine its selectivity and mechanism of action.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | TBD |
| MCF7 | TBD |
| A549 | TBD |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways: Similar compounds have shown inhibition of key enzymes involved in cell proliferation and inflammation.
- Interaction with DNA: Some derivatives are known to intercalate with DNA or interfere with replication processes.
Q & A
Q. What analytical techniques are critical for detecting trace impurities in bulk samples?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
